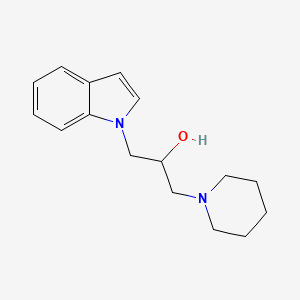![molecular formula C22H21N3O3S B12489047 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489047.png)
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that features a pyrazoloquinoline core with various substituents, including a hydroxy-methoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a suitable pyrazole derivative with a quinoline precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 or hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 in acidic or basic medium.
Reduction: SnCl2, H2/Pd-C, or NaBH4.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene.
Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the pyrazoloquinoline core enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-thiophen-2-yl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H21N3O3S/c1-11-19-20(12-5-6-17(28-2)15(26)9-12)21-14(23-22(19)25-24-11)8-13(10-16(21)27)18-4-3-7-29-18/h3-7,9,13,20,26H,8,10H2,1-2H3,(H2,23,24,25) |
InChI Key |
IOPGHBKHZCAHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)C4=CC=CS4)NC2=NN1)C5=CC(=C(C=C5)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromophenyl)[(2R,3S,4S)-4-[(2,4-dichlorophenyl)amino]-2-ethyl-3-methyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B12488969.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B12488972.png)


![1-(3,4-dimethylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488978.png)
![2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12489001.png)
![3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12489003.png)
![Propan-2-yl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B12489013.png)
![4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489018.png)
![4-(5-chloro-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489027.png)
![Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489037.png)
![4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol](/img/structure/B12489038.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12489039.png)

